molecular formula C7H8N2O3 B1403787 5-Amino-6-methoxypicolinic acid CAS No. 1256793-40-4

5-Amino-6-methoxypicolinic acid

Cat. No.: B1403787
CAS No.: 1256793-40-4
M. Wt: 168.15 g/mol
InChI Key: NKRHSORGLQIRFR-UHFFFAOYSA-N
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Description

5-Amino-6-methoxypicolinic acid: is a heterocyclic organic compound belonging to the picolinic acid family. It is a derivative of pyridine and is known for its various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methoxypicolinic acid typically involves the introduction of an amino group and a methoxy group onto the picolinic acid scaffold. One common method involves the nitration of 6-methoxypicolinic acid followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids and reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-6-methoxypicolinic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted picolinic acids.

Scientific Research Applications

Chemistry: 5-Amino-6-methoxypicolinic acid is used as a building block in the synthesis of various heterocyclic compounds. It is also utilized in the development of new catalysts and ligands for chemical reactions .

Biology: The compound exhibits significant biological activities, including anti-inflammatory and antitumor properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including the treatment of inflammatory diseases and cancer.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other fine chemicals. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators. The compound may also bind to specific receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    6-Methoxypyridine-2-carboxylic acid: Similar in structure but lacks the amino group.

    5-Amino-pyrazoles: Similar in having an amino group but different in the heterocyclic ring structure.

Uniqueness: 5-Amino-6-methoxypicolinic acid is unique due to the presence of both amino and methoxy groups on the picolinic acid scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-amino-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRHSORGLQIRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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